Keto-Enol Tautomerism Dynamically Modulates Hydrogen-Bond Donor Count and Lipophilicity vs. Fixed Saturated Analogs
Unlike azepan-4-one, which has a fixed hydrogen-bond donor count (HBD = 1) and a single stable XLogP3 value (-0.4), 4H-azepin-4-one exists in a tautomeric equilibrium between the ketone form (4H-azepin-4-one) and the enol form (1-azacyclohepta-1,2,4,6-tetraen-4-ol). This equilibrium imparts a condition-dependent HBD profile (0 for the ketone; 1 for the enol) and a lipophilicity range spanning ΔXLogP3 = 1.4 units (ketone: -0.3; enol: 1.1). Such dynamic behaviour has no parallel in the saturated series [1][2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (ketone form); HBD = 1 (enol form) |
| Comparator Or Baseline | Azepan-4-one: HBD = 1 (fixed) |
| Quantified Difference | Dynamic range of 0–1 for target; fixed at 1 for comparator |
| Conditions | Computed descriptors from PubChem (XLogP3, Cactvs HBD) |
Why This Matters
A variable HBD profile can be exploited to fine-tune membrane permeability and target binding, an option not available with fixed HBD saturated analogs.
- [1] PubChem Compound Summary for CID 17806258, 4H-Azepin-4-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4H-Azepin-4-one (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 71374001, 1-Azacyclohepta-1,2,4,6-tetraen-4-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71374001 (accessed 2026-04-28). View Source
